molecular formula C12H26N2O2S2 B8541349 1,4-Dioxa-10,13-dithia-7,16-diazacyclooctadecane CAS No. 28843-76-7

1,4-Dioxa-10,13-dithia-7,16-diazacyclooctadecane

Cat. No.: B8541349
CAS No.: 28843-76-7
M. Wt: 294.5 g/mol
InChI Key: STALQIYXRMBXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-10,13-dithia-7,16-diazacyclooctadecane is a useful research compound. Its molecular formula is C12H26N2O2S2 and its molecular weight is 294.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

28843-76-7

Molecular Formula

C12H26N2O2S2

Molecular Weight

294.5 g/mol

IUPAC Name

1,4-dioxa-10,13-dithia-7,16-diazacyclooctadecane

InChI

InChI=1S/C12H26N2O2S2/c1-5-15-7-8-16-6-2-14-4-10-18-12-11-17-9-3-13-1/h13-14H,1-12H2

InChI Key

STALQIYXRMBXFK-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCNCCSCCSCCN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7 g. of the cyclic diamide obtained in Example 28 in 100 ml. anhydrous tetrahydrofurane is added slowly to 50 ml. of a freshly prepared solution (1.5 M) of diborane in anhydrous tetrahydrofuran under nitrogen atmosphere and at a temperature of 0° C. The mixture is then heated to reflux for two hours. The excess reagent is destroyed by adding 10 ml. of water and the solution is evaporated to dryness on a rotatory evaporator under vacuum. 100 ml. 6N hydrochloric acid are added to the residue and the mixture is refluxed for two hours; a clear solution is obtained. This solution is then evaporated to dryness under vacuum. The residue is dissolved in 30 ml. water and the solution is pressed through a column of an anion exchange resin (Dowex 1, Trade Mark). The column is washed with water until there is no basic reaction. The combined water solutions obtained are evaporated to dryness under vacuum on a water bath (80° C.-100° C.). The residue is recrystallized.
Name
cyclic diamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.